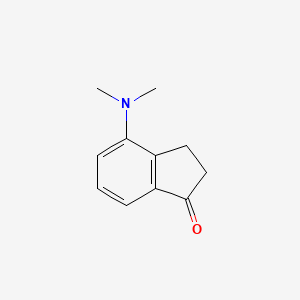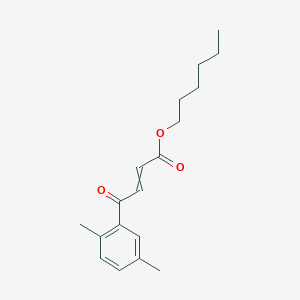
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a hexyl chain, a dimethylphenyl group, and an oxobutenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate typically involves the esterification of 4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: shares similarities with other esters and ketones that have aromatic groups and long alkyl chains.
Methyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: Similar structure but with a methyl group instead of a hexyl group.
Ethyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: Similar structure but with an ethyl group instead of a hexyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The hexyl chain provides hydrophobic characteristics, while the oxobutenoate moiety offers reactive sites for various chemical transformations.
Eigenschaften
CAS-Nummer |
60081-82-5 |
|---|---|
Molekularformel |
C18H24O3 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H24O3/c1-4-5-6-7-12-21-18(20)11-10-17(19)16-13-14(2)8-9-15(16)3/h8-11,13H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
LMNDAKMVJDMDGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C=CC(=O)C1=C(C=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


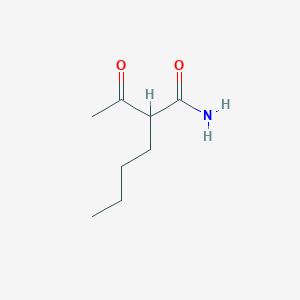


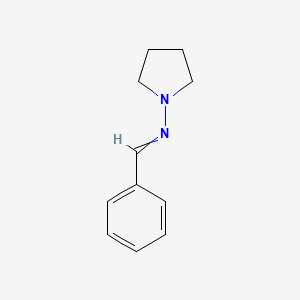
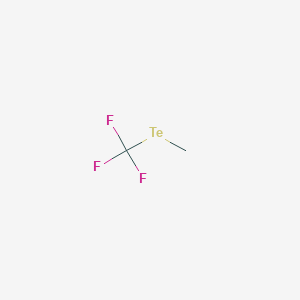
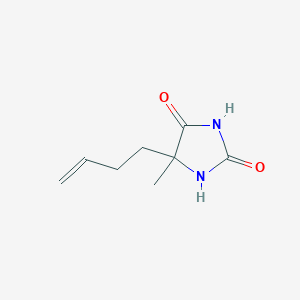
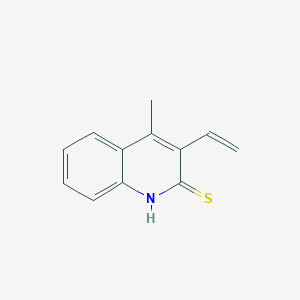
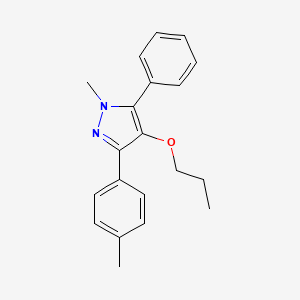

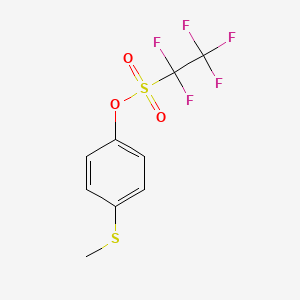
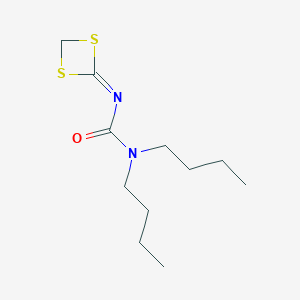
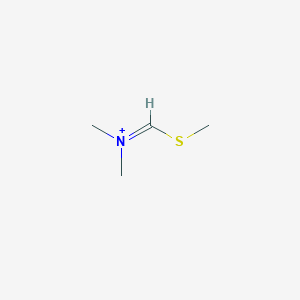
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
